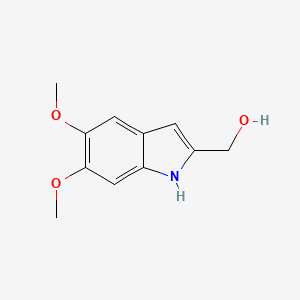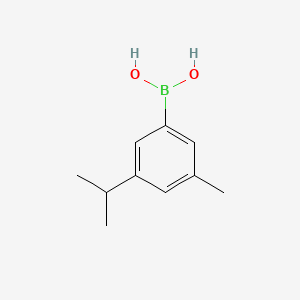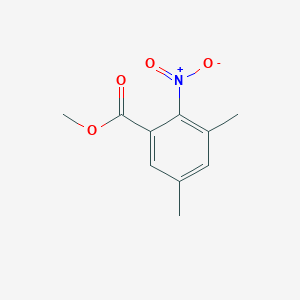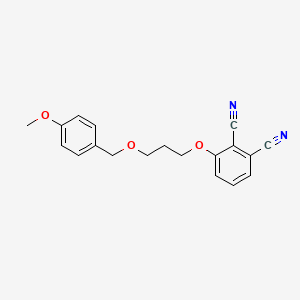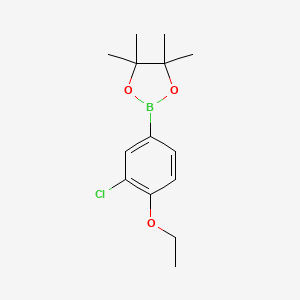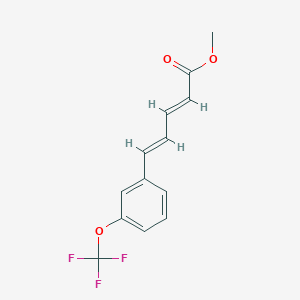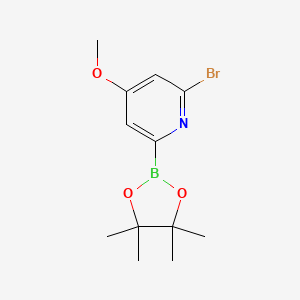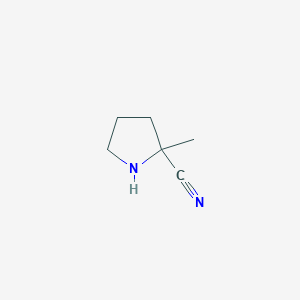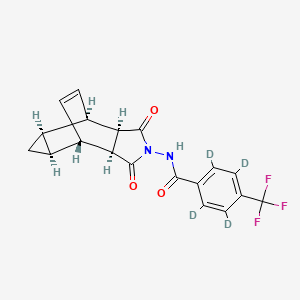
Tecovirimat-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tecovirimat-D4 is a deuterated form of tecovirimat, an antiviral medication primarily used to treat orthopoxvirus infections such as smallpox, monkeypox, and cowpox . This compound is a labeled compound used in scientific research to study the pharmacokinetics and metabolism of tecovirimat.
Vorbereitungsmethoden
The synthesis of tecovirimat involves a two-step process starting from cycloheptatriene . The first step is a Diels–Alder reaction of cycloheptatriene with maleic anhydride to form the main ring system. The second step involves a reaction with 4-trifluoromethylbenzhydrazide to produce the cyclic imide of the drug . Industrial production methods for tecovirimat-D4 would likely follow similar synthetic routes, with the incorporation of deuterium at specific positions to create the labeled compound.
Analyse Chemischer Reaktionen
Tecovirimat-D4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Tecovirimat can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for tecovirimat.
Substitution: Substitution reactions involving the trifluoromethyl group or other functional groups in the molecule can occur under appropriate conditions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tecovirimat-D4 is used extensively in scientific research to study the pharmacokinetics, metabolism, and distribution of tecovirimat in biological systems . Its applications include:
Chemistry: Used to understand the chemical stability and reactivity of tecovirimat.
Biology: Helps in studying the interaction of tecovirimat with biological molecules and its distribution in tissues.
Medicine: Used in clinical research to monitor the drug’s behavior in the human body, aiding in dosage optimization and safety assessments.
Industry: Employed in the development and quality control of antiviral medications.
Wirkmechanismus
Tecovirimat-D4, like tecovirimat, inhibits the function of the orthopoxvirus VP37 envelope wrapping protein . This protein is essential for the production of extracellular virus, and by inhibiting it, tecovirimat prevents the virus from leaving infected cells, thereby hindering the spread of the virus within the body . The molecular targets and pathways involved include the VP37 protein and associated viral replication mechanisms.
Vergleich Mit ähnlichen Verbindungen
Tecovirimat-D4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. Similar compounds include:
Tecovirimat: The non-deuterated form used for treating orthopoxvirus infections.
Brincidofovir: Another antiviral used for treating smallpox, with a different mechanism of action.
Cidofovir: An antiviral used for treating cytomegalovirus infections, also effective against orthopoxviruses.
This compound’s uniqueness lies in its use as a research tool to provide insights into the behavior of tecovirimat in biological systems .
Eigenschaften
Molekularformel |
C19H15F3N2O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+/i1D,2D,3D,4D |
InChI-Schlüssel |
CSKDFZIMJXRJGH-YPSXERSKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C5)[2H])[2H])C(F)(F)F)[2H] |
Kanonische SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
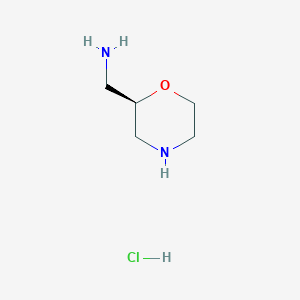
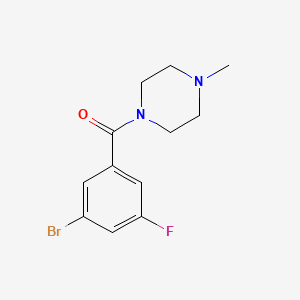
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
